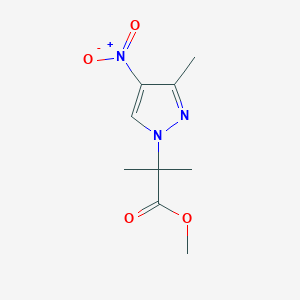

![molecular formula C15H14Cl2F6N2O4 B2978644 N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338404-73-2](/img/structure/B2978644.png)

N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a useful research compound. Its molecular formula is C15H14Cl2F6N2O4 and its molecular weight is 471.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiarrhythmic Applications

The compound and its derivatives have been explored for their antiarrhythmic properties. Specifically, benzamides with 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain, such as N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate (flecainide acetate), exhibit potent oral antiarrhythmic activity. These compounds have been extensively studied in animals and have progressed to clinical trials for antiarrhythmic applications (Banitt, Bronn, Coyne, & Schmid, 1977).

Antitumor Activity

Research has been conducted on derivatives of this compound for antitumor activity. Specifically, the mustard derivative, bis-N,N'-[3-(N-(2-chloroethyl)-N-ethyl)amino-5-[N,N-dimethylamino)methyl)aminophenyl]-1,4-benzenedicarboxamide, shows potential in DNA alkylating exclusively in the minor groove, with promising in vitro cytotoxicity against certain cell lines (Prakash, Valu, Wakelin, Woodgate, & Denny, 1991).

Polymer Synthesis

This compound is also relevant in the synthesis of polymers. For instance, the automated synthesis of oligo(p-benzamide)s on solid support using a commercial peptide synthesizer involves a variation of standard Fmoc chemistry, which includes the use of bis(trichloromethyl carbonate) in NMP to activate the aromatic carboxylic acids (König, Gorelik, Kolb, & Kilbinger, 2007). Additionally, organo-soluble polyamides synthesized from semifluorinated aromatic diamines and acids, including derivatives similar to the discussed compound, demonstrate significant solubility in organic solvents, high molecular weights, and thermal stability (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).

Melanoma Treatment

In melanoma research, benzamide derivatives conjugated with alkylating cytostatics have shown increased toxicity against certain melanoma cells compared to parent compounds. This suggests their potential for targeted drug delivery in melanoma therapy (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).

Mechanism of Action

Target of Action

The primary targets of this compound are AURKA and VEGFR-2 . These proteins play crucial roles in cell proliferation and angiogenesis, respectively, making them important targets for anti-cancer therapies .

Mode of Action

The compound interacts with its targets through a hydrogen bond formed by the bridging -NH group with Glu 260 of AURKA and VEGFR-2 . This interaction inhibits the activity of these proteins, thereby affecting the cellular processes they regulate .

Biochemical Pathways

The inhibition of AURKA and VEGFR-2 disrupts the pathways they are involved in. AURKA is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest . On the other hand, VEGFR-2 is involved in angiogenesis, and its inhibition can prevent the formation of new blood vessels, a process often exploited by cancer cells for growth and metastasis .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were predicted to be favorable, as most of the synthesized compounds were found to follow Lipinski’s rule of 5 . This rule is a guideline for the drug-likeness or pharmaceutical properties of a compound, suggesting that the compound may have good bioavailability.

Result of Action

The compound has demonstrated potential anti-cancer effects. In vitro studies have shown that it has cytotoxic and apoptotic effects on a human glioblastoma cancer cell line (LN229) . The derivatives of the compound were found to have IC50 values of 9.48, 12.16, and 6.43 g/mL, indicating their efficacy against glioblastoma cells .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules The nature of these interactions is likely dependent on the specific biochemical context and the presence of other molecules

Cellular Effects

N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2-dichloroacetamide may have various effects on cells and cellular processes. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism The specific effects of this compound on cells are likely dependent on the cell type and the specific cellular context

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2-dichloroacetamide may vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2-dichloroacetamide may be involved in various metabolic pathways This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Properties

IUPAC Name |

N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2F6N2O4/c16-11(17)13(27)25-4-3-24-12(26)9-5-8(28-6-14(18,19)20)1-2-10(9)29-7-15(21,22)23/h1-2,5,11H,3-4,6-7H2,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTQSOGJCMLDIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C(Cl)Cl)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-imidazol-3-ium iodide](/img/structure/B2978561.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2978562.png)

![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2978563.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978564.png)

![1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene](/img/structure/B2978567.png)

![3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2978568.png)

![(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2978572.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2978577.png)

![N-{4-[(5-methyl[1,6]naphthyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B2978582.png)

![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2978584.png)